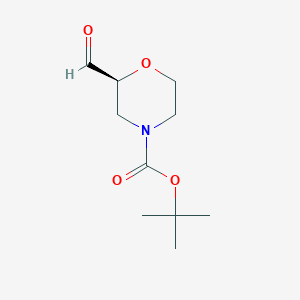

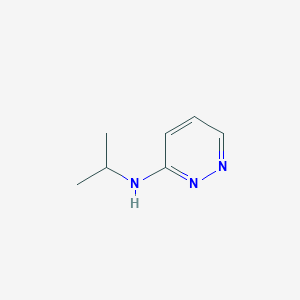

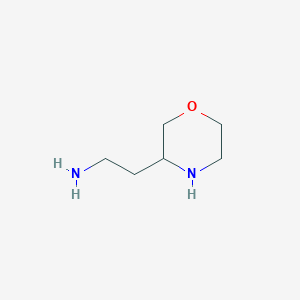

2-(Morpholin-3-yl)ethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Morpholin-3-yl)ethan-1-amine, also known as MEM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MEM is a small molecule that can easily cross the blood-brain barrier, making it a promising candidate for drug development.

科学的研究の応用

Crystal Structure and Hirshfeld Analysis

2-(Morpholin-3-yl)ethan-1-amine and its derivatives have been studied for their structural characteristics through X-ray crystallography and Hirshfeld surface analysis. The gem-aminals based on morpholine moieties exhibit unique packing patterns driven by weak interactions, which are crucial for understanding molecular assembly and designing materials with desired properties (Al-Majid et al., 2020).

Synthesis and Characterization of Schiff-base Complexes

Research on morpholine-based Schiff-base complexes has revealed their potential anticancer activities. The synthesis and characterization of these complexes, including their interactions with various metal ions, have been explored to understand their mechanism of action against cancer cell lines, highlighting the role of the morpholine moiety in modulating biological activity (Rezaeivala et al., 2020).

Microwave-Assisted Synthesis

The efficiency of microwave-assisted synthesis involving morpholine derivatives has been demonstrated, offering an environmentally friendly and time-saving approach to creating novel compounds. This method highlights the versatility of 2-(Morpholin-3-yl)ethan-1-amine in facilitating quick and efficient chemical reactions (Aljohani et al., 2019).

Protective Groups in Synthesis

Utilizing sulfinamides as protective groups, 1,2-amino alcohols have been successfully converted into morpholines, demonstrating a method for synthesizing antidepressant drugs. This showcases the chemical utility of morpholine derivatives in pharmaceutical synthesis (Fritz et al., 2011).

Corrosion Inhibition

Tertiary amines synthesized from 2-(Morpholin-3-yl)ethan-1-amine have shown significant inhibition on carbon steel corrosion, revealing the potential of these compounds in protecting against metal degradation. This application underscores the industrial relevance of morpholine derivatives (Gao et al., 2007).

Synthesis of Silatranes

The synthesis of novel silatranes with morpholine functionalities has been explored, leading to compounds with potential applications in material science and organometallic chemistry. This research highlights the versatility of morpholine derivatives in creating complex molecular architectures (Puri et al., 2011).

QSAR Analysis of Antioxidants

A quantitative structure-activity relationship (QSAR) analysis of morpholine derivatives has identified key molecular descriptors influencing antioxidant activity. This study provides insights into the design of new antioxidants based on morpholine scaffolding (Drapak et al., 2019).

Synthesis via Copper-promoted Oxyamination

Research on the copper(II) 2-ethylhexanoate-promoted synthesis of morpholines through oxyamination demonstrates a novel approach to constructing these important heterocycles. This method offers a valuable tool for medicinal chemistry, given the prevalence of morpholine rings in pharmaceuticals (Sequeira & Chemler, 2012).

特性

IUPAC Name |

2-morpholin-3-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-2-1-6-5-9-4-3-8-6/h6,8H,1-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYQUIIFLIBKFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560097 |

Source

|

| Record name | 2-(Morpholin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171351-20-5 |

Source

|

| Record name | 2-(Morpholin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。